四乙氧基钛

描述

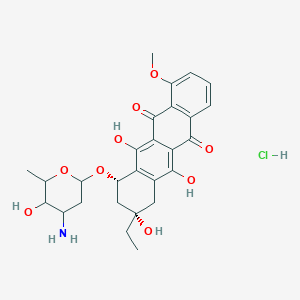

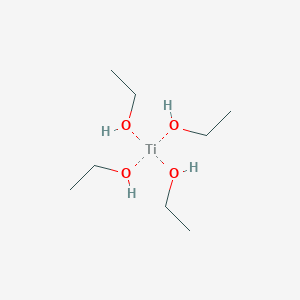

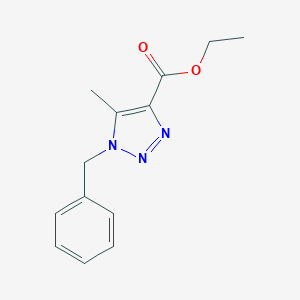

Titanium tetraethoxide, also known as Titanium tetraethoxide, is a useful research compound. Its molecular formula is C2H6OTi and its molecular weight is 93.94 g/mol. The purity is usually 95%.

The exact mass of the compound Titanium tetraethoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Titanium tetraethoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium tetraethoxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

超细二氧化钛颗粒的合成

四乙氧基钛 (TEOT) 可用于合成超细二氧化钛颗粒 . 该过程包括将 TEOT 溶解在乙醇中,并改变水和可溶性聚合物羟丙基纤维素 (HPC) 的浓度来控制颗粒尺寸 . HPC 在二氧化钛颗粒生长过程中吸附到其上,为聚集提供了空间位阻 .

精细化学合成的催化剂

钛是一种极具吸引力的催化转化金属,因为它用途广泛、毒性低且生物相容性好 . 四乙氧基钛可用于钛催化合成精细化学品、医药和农用化学品 . 它提供了新的方法和替代途径/机制,与晚期过渡金属基催化相辅相成 .

活化剂和脱水剂

四乙氧基钛 (IV) 可用作 (S)-(+)-对甲苯磺酰胺与醛和酮缩合形成亚磺酰胺的活化剂和脱水剂 .

Ti 4+ 离子的来源

四乙氧基钛 (IV) 可用作 Ti 4+ 离子的来源,以形成丙烯酸钛 (IV) 与甲基丙烯酸的络合物 .

氧化钛纳米粒子的合成

四乙氧基钛可用于通过溶胶-凝胶法水热法合成氧化钛 (TiO2) 纳米粒子 .

空间稳定

作用机制

Target of Action

Titanium tetraethoxide, also known as Titanium(IV) ethoxide, is primarily used as a catalyst in organic synthesis and materials science . It is particularly effective in the synthesis of esters of sterically hindered alcohols via transesterification reactions . It can also be used as an activator and dehydrating agent for the condensation of (S)-(+)-p-toluenesulfinamide with aldehydes and ketones to form sulfinimines .

Mode of Action

Titanium tetraethoxide interacts with its targets by acting as a source of Ti 4+ ions . This allows it to form complexes with other compounds, such as acrylate with methacrylic acid . The compound’s effectiveness as a catalyst is due to its ability to facilitate the breaking and forming of chemical bonds in the reactions it catalyzes.

Biochemical Pathways

The exact biochemical pathways affected by Titanium tetraethoxide are complex and can vary depending on the specific reaction it is catalyzing. In general, it is known to facilitate redox transformations and hydrofunctionalization reactions, such as hydroamination .

Pharmacokinetics

As a catalyst, the pharmacokinetic properties of Titanium tetraethoxide are less relevant than they would be for a drug compound. It’s worth noting that the compound is a colorless liquid that is soluble in organic solvents but hydrolyzes readily . This suggests that it could be rapidly metabolized and eliminated from the body if ingested or absorbed.

Result of Action

The primary result of Titanium tetraethoxide’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to increased efficiency in the production of various chemical products .

Action Environment

The action of Titanium tetraethoxide can be influenced by environmental factors. For instance, it is known to hydrolyze readily, suggesting that it may be less stable and effective in aqueous environments . Additionally, during storage, a gelatinous residue may form, which dissolves after heating up to 40 °C . This indicates that temperature can also affect the compound’s stability and efficacy.

生化分析

Biochemical Properties

Titanium tetraethoxide can be used as an activator and dehydrating agent for by condensation of (S)-(+)-p-toluenesulfinamide with aldehydes and ketones to form sulfinimines . It can also be used as a Ti 4+ ion source to form complexes of titanium (IV) acrylate with methacrylic acid .

Molecular Mechanism

It is known that it can form complexes with methacrylic acid , but the details of these interactions and their effects at the molecular level are not clear.

属性

CAS 编号 |

3087-36-3 |

|---|---|

分子式 |

C2H6OTi |

分子量 |

93.94 g/mol |

IUPAC 名称 |

ethanol;titanium |

InChI |

InChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3; |

InChI 键 |

WLPSNBGDESCKIL-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Ti+4] |

规范 SMILES |

CCO.[Ti] |

Key on ui other cas no. |

3087-36-3 |

物理描述 |

Liquid |

Pictograms |

Flammable; Irritant |

相关CAS编号 |

280745-34-8 |

同义词 |

Ethanol Ttanium(4+) Salt; Ethyl Alcohol Titanium(4+) Salt; Ethyl Titanate(IV) ; Ethyl Titanate; Tetraethoxytitanium; Tetraethyl Orthotitanate; Tetraethyl Titanate; Tetraethyl titanate (Ti(OC2H5)4); Tetrakis(ethanolato)titanium; Titanic Acid Ethyl Est |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of titanium tetraethoxide?

A1: Titanium tetraethoxide has the molecular formula Ti(OC₂H₅)₄ [, , ]. Its molecular weight is 228.18 g/mol [, , ].

Q2: What spectroscopic techniques are useful for characterizing titanium tetraethoxide?

A2: Several spectroscopic methods are employed to characterize titanium tetraethoxide. These include:

- Infrared (IR) Spectroscopy: Provides information about the presence of functional groups, particularly the Ti-O bond vibrations. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR studies offer insights into the structure and dynamics of titanium tetraethoxide, especially its aggregation behavior in solution. [, , , , ]

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for identifying titanium clusters formed during the hydrolysis of titanium tetraethoxide, shedding light on the nucleation and growth of titanium dioxide nanoparticles. [, ]

Q3: How is titanium tetraethoxide employed as a catalyst?

A3: Titanium tetraethoxide acts as a Lewis acid catalyst, effectively promoting various organic reactions. This catalytic activity stems from the titanium atom's ability to accept electron pairs [, ].

Q4: Can you give examples of reactions catalyzed by titanium tetraethoxide?

A4: Titanium tetraethoxide catalyzes a range of reactions, including:

- Esterification: It efficiently catalyzes the synthesis of maleic acid diesters, resulting in high yields and purity []. Synthesis of diethylene glycol dibenzoate also benefits from this catalyst, offering a fast and environmentally friendly approach [].

- Polymerization: It plays a crucial role in polymerizing phenylacetylene to form polyphenylacetylene, influencing the reaction's progress based on factors like temperature, solvent, and catalyst concentration [].

- Barbier-Type Reactions: It mediates one-pot three-component Barbier-type reactions, enabling the synthesis of β-nitroamines from simple starting materials such as aldehydes, bromonitromethane, and amines [].

- α-Aminoallylation: It facilitates the stereoselective α-aminoallylation of aldehydes, utilizing chiral tert-butanesulfinamides and allyl bromides to achieve high yields and selectivity [].

Q5: How does the choice of solvent affect reactions involving titanium tetraethoxide?

A5: The solvent significantly influences the reactivity and aggregation state of titanium tetraethoxide, impacting reaction outcomes [, ]. Research has shown that the complexation of titanium tetraethoxide with allylacetoacetate is influenced by the solvent used [].

Q6: Is titanium tetraethoxide compatible with various materials?

A6: While titanium tetraethoxide demonstrates compatibility with many materials, its reactivity necessitates careful consideration. For instance, it readily reacts with water, requiring handling in anhydrous conditions [, , , ].

Q7: How does titanium tetraethoxide contribute to material science?

A7: Titanium tetraethoxide serves as a precursor for synthesizing titanium dioxide (TiO₂) [, , , , , , , , , ]. Researchers exploit its controlled hydrolysis and condensation reactions to produce TiO₂ particles and thin films with tailored properties.

Q8: How does the hydrolysis of titanium tetraethoxide lead to TiO₂ formation?

A8: The hydrolysis of titanium tetraethoxide involves a series of steps, with water molecules reacting with the ethoxide groups (–OC₂H₅), eventually replacing them with hydroxyl groups (–OH). This process results in the formation of titanium hydroxide [TiO(OH)₄] or hydrated titanium oxide species, which, upon further condensation reactions (water elimination), yield TiO₂ [, , , , , , , , , ].

Q9: What factors influence the properties of TiO₂ derived from titanium tetraethoxide?

A9: Several parameters govern the characteristics of the resulting TiO₂, including:

- Hydrolysis Conditions: Factors like the water-to-titanium alkoxide ratio, pH, temperature, and presence of additives significantly impact the particle size, morphology, crystallinity, and photocatalytic activity of the TiO₂ formed [, , , , , , ].

- Presence of Stabilizers: Utilizing stabilizers like hydroxypropyl cellulose (HPC) during the synthesis can control particle size and prevent aggregation, leading to the formation of stable TiO₂ suspensions and influencing the final material's properties [, , , ].

- Thermal Treatment: The phase transformation behavior of TiO₂ from amorphous to anatase and rutile phases is influenced by the annealing temperature. The presence of stabilizers and the synthesis conditions can further impact this transformation process [, , , ].

Q10: What are the applications of TiO₂ materials derived from titanium tetraethoxide?

A10: The unique properties of TiO₂ nanoparticles and films make them suitable for various applications, such as:

- Photocatalysis: TiO₂ materials, particularly in the anatase phase, exhibit excellent photocatalytic activity, enabling their use in environmental remediation applications like degrading pollutants like methylene blue [, ].

- Ceramic Membranes: TiO₂-based ceramic membranes are of interest due to their catalytic and photocatalytic properties, combined with the advantages of ceramic materials [].

- Optical Coatings: TiO₂ films with tailored optical properties are valuable for applications like anti-reflective coatings, optical filters, and high refractive index materials. The morphology and chemical composition of these films, influenced by the precursor and deposition conditions, are crucial for their optical performance [, ].

Q11: What safety precautions should be taken when handling titanium tetraethoxide?

A11: Titanium tetraethoxide is moisture-sensitive and releases flammable ethanol upon reaction with water. It's crucial to handle it in a well-ventilated area, away from sources of ignition, using appropriate personal protective equipment [, , ].

Q12: Are there environmental concerns regarding titanium tetraethoxide and its derivatives?

A12: While TiO₂ itself is considered relatively benign, the precursor, titanium tetraethoxide, requires careful handling and disposal to minimize environmental risks [, ]. Research into the environmental impact and degradation pathways of titanium tetraethoxide and its byproducts is essential for responsible use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)